2,4-Difluoro-5-nitroaniline
Overview
Description
“2,4-Difluoro-5-nitroaniline” is a chemical compound with the molecular formula C6H4F2N2O2 . It has a molecular weight of 174.11 .
Synthesis Analysis
The synthesis of “2,4-Difluoro-5-nitroaniline” can be achieved by reacting 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a solid-liquid phase interface, and utilizing a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene, followed by hydrogenation with hydrogen in the presence of a hydrogenation catalyst .
Molecular Structure Analysis
The molecular structure of “2,4-Difluoro-5-nitroaniline” is characterized by the presence of two fluorine atoms, a nitro group, and an amine group attached to a benzene ring .
Physical And Chemical Properties Analysis
“2,4-Difluoro-5-nitroaniline” has a molecular weight of 174.10 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.
Scientific Research Applications
1. Synthesis and Characterization of Metal Complexes
2,4-Difluoro-5-nitroaniline is used in the preparation of new complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes are characterized by their infrared and electronic spectra, as well as magnetic moments. They exhibit various structural forms like square planar, tetrahedral, and hexacoordinate structures (Devoto, Massacesi, Pinna, & Ponticelli, 1982).
2. Catalytic Reduction of Nitroaniline
The compound plays a role in catalytic systems for reducing 2-nitroaniline to less toxic products. Different catalysts, such as silica-supported gold nanoparticles, are used in aqueous mediums for this process. This area of research is significant in environmental science, focusing on reducing the toxicity of nitroaniline contaminants (Naseem, Begum, & Farooqi, 2017).
3. Wastewater Treatment Enhancement
Studies on membrane-aerated biofilm reactors (MABR) have shown enhanced treatment of wastewater containing nitroaniline derivatives. These systems can simultaneously degrade nitroaniline and remove nitrogen, making them promising for industrial wastewater treatment applications (Mei et al., 2020).
4. Synthesis of Water-Soluble Protein Cross-Linking Reagent
2,4-Difluoro-5-nitrobenzenesulfonic acid, derived from 2,4-difluoronitrobenzene, is synthesized for use as a protein cross-linking reagent. This application is particularly relevant in the field of biological chemistry, where cross-linking plays a crucial role in understanding protein structures and functions (Kremer, 1990).
5. Non-Linear Optical Properties
The reaction of 2-fluoro-5-nitroaniline with specific reagents has been studied for its potential in creating compounds with high molecular non-linearity, which are of interest due to their non-linear optical properties. This research is significant in the development of materials for advanced optical applications (Yanes et al., 1997).
6. Study of Molecular Interactions
Research into the molecular interactions of nitroaniline isomers with proteins like bovine serum albumin provides insights into the toxicological implications of these compounds. This type of study is crucial for understanding the environmental and health impacts of nitroanilines (Xiang, Tong, & Lin, 2007).
Safety And Hazards
While specific safety and hazard information for “2,4-Difluoro-5-nitroaniline” is not available in the search results, it’s generally recommended to handle nitroanilines with care. They should be stored in a cool, dry place, away from heat and ignition sources. Personal protective equipment should be used to avoid skin and eye contact .
properties
IUPAC Name |
2,4-difluoro-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWNQLCSOFZLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374273 | |
Record name | 2,4-difluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-nitroaniline | |
CAS RN |
123344-02-5 | |
Record name | 2,4-difluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-5-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.